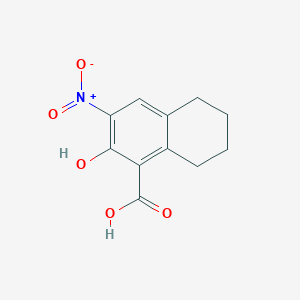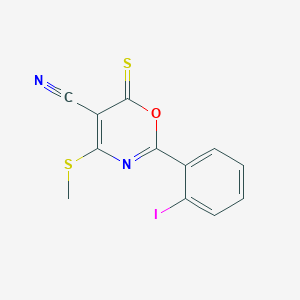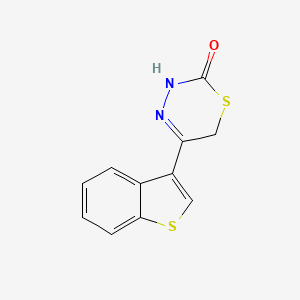![molecular formula C8H15N3O2S B14394131 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid CAS No. 88186-37-2](/img/structure/B14394131.png)
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a hydrazinylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid typically involves the reaction of butyl isothiocyanate with hydrazine hydrate, followed by the addition of pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Butyl Isothiocyanate with Hydrazine Hydrate
Reagents: Butyl isothiocyanate, hydrazine hydrate
Conditions: Room temperature, solvent (e.g., ethanol)
Product: Butylcarbamothioyl hydrazine
-
Addition of Pyruvic Acid
Reagents: Butylcarbamothioyl hydrazine, pyruvic acid
Conditions: Mild heating, solvent (e.g., ethanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazinylidene derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxyl group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Methylcarbamothioyl)hydrazinylidene]propanoic acid
- 2-[2-(Ethylcarbamothioyl)hydrazinylidene]propanoic acid
- 2-[2-(Phenylcarbamothioyl)hydrazinylidene]propanoic acid
Uniqueness
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid is unique due to the presence of the butyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its interaction with biological membranes and improve its bioavailability compared to similar compounds with shorter or bulkier substituents.
Propiedades
Número CAS |
88186-37-2 |
|---|---|
Fórmula molecular |
C8H15N3O2S |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-(butylcarbamothioylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C8H15N3O2S/c1-3-4-5-9-8(14)11-10-6(2)7(12)13/h3-5H2,1-2H3,(H,12,13)(H2,9,11,14) |
Clave InChI |
OTSBLHIISYOLKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NN=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)

![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)



![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14394120.png)
